
Methyl 3-(3-chloroquinoxalin-2-yl)propanoate
Overview
Description
“Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” is a chemical compound with the molecular formula C12H11ClN2O2 . It has a molecular weight of 250.68 . It is used in research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 335.6±37.0 °C and a predicted density of 1.310±0.06 g/cm3 . Its pKa is predicted to be -1.54±0.48 .Scientific Research Applications
Analytical Methods for Quality Control
Methyl 3-(3-chloroquinoxalin-2-yl)propanoate, due to its structural similarity with fluoroquinolone antibiotics, has prompted research into its potential as a scaffold for creating new antimicrobial drugs. Analytical methods for quality control of such promising active pharmaceutical ingredients (APIs) include 13C NMR-spectroscopy, which uniquely solves the issue of tautomeric forms. Liquid chromatography-mass spectrometry (LC-MS/MS) identifies specific related substances that are by-products of its synthesis. Recommendations for the use of UV- and IR-spectroscopy to develop quality control methods have also been proposed (Zubkov et al., 2016).
Structural and UV Studies
Structural studies of derivatives related to this compound, such as uracil derivatives, have been conducted to understand their properties better. These studies include X-ray diffraction for determining crystal structures and DSC–TGA techniques for studying thermal stabilities. The UV spectra suggested interactions with DNA by electrostatic binding, indicating potential therapeutic uses (Yao et al., 2013).
Acid-catalyzed Reactions
Investigations into the kinetics and mechanism of acid-catalyzed reactions of methylated trioses, which may include compounds structurally similar to this compound, have provided insight into the chemical behavior of these molecules. Such studies help understand the potential reactivity and applications of these compounds in various chemical processes (Fedoron̆ko et al., 1980).
Anticonvulsant and Antinociceptive Activity
Research into new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, which share functional groups with this compound, has shown potential for anticonvulsant and antinociceptive activities. This research combines elements of known antiepileptic drugs, indicating the versatility of such compounds in therapeutic applications (Kamiński et al., 2016).
Anti-inflammatory and Antibacterial Properties
Studies have also explored the anti-inflammatory and antibacterial properties of compounds structurally related to this compound. These compounds showed significant activity against various bacterial strains, indicating their potential in developing new antimicrobial agents with reduced gastrointestinal toxicity (Alam et al., 2011).
properties
IUPAC Name |
methyl 3-(3-chloroquinoxalin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11(16)7-6-10-12(13)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNHYGBRAGNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)


![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)

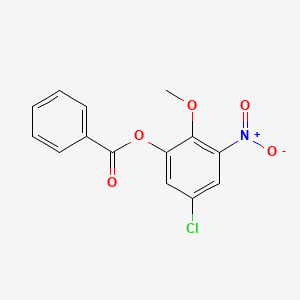
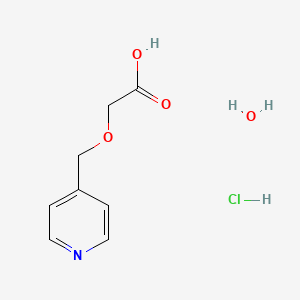
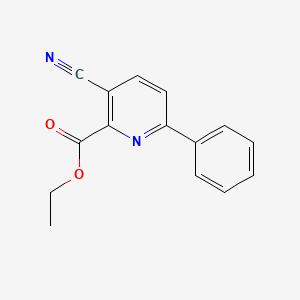
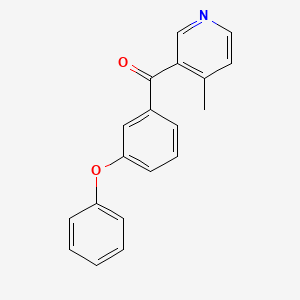
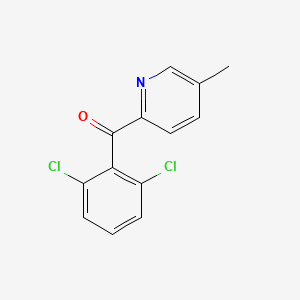
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)